molecular formula C18H13F17O2 B1627104 4-[3-(Perfluorooctyl)-1-propyloxy]benzyl alcohol CAS No. 892155-69-0

4-[3-(Perfluorooctyl)-1-propyloxy]benzyl alcohol

Cat. No.: B1627104
CAS No.: 892155-69-0
M. Wt: 584.3 g/mol
InChI Key: PCXONXLXJULKDJ-UHFFFAOYSA-N
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Description

4-[3-(Perfluorooctyl)-1-propyloxy]benzyl alcohol is an organic compound known for its unique chemical structure and properties. It is typically a colorless or pale yellow liquid that is soluble in organic solvents and relatively stable at room temperature . This compound is often used in various scientific research and industrial applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Perfluorooctyl)-1-propyloxy]benzyl alcohol typically involves a series of chemical reactions starting from 4-phenyl-1,2,4-trioxane. The hydrogen atoms in the starting material are replaced with fluorine atoms through a series of reactions, ultimately yielding the desired compound . The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high purity and consistency. The use of automated systems and stringent quality control measures are essential to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Perfluorooctyl)-1-propyloxy]benzyl alcohol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form different alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.

Scientific Research Applications

4-[3-(Perfluorooctyl)-1-propyloxy]benzyl alcohol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 4-[3-(Perfluorooctyl)-1-propyloxy]benzyl alcohol exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to interact with specific proteins or enzymes, modulating their activity. These interactions can lead to changes in cellular processes, making it useful in various research applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H,1H,2H,2H-Perfluorooctyl)benzyl alcohol
  • 4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyloxy)benzyl alcohol

Uniqueness

4-[3-(Perfluorooctyl)-1-propylo

Properties

IUPAC Name

[4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F17O2/c19-11(20,6-1-7-37-10-4-2-9(8-36)3-5-10)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h2-5,36H,1,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXONXLXJULKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F17O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585047
Record name {4-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892155-69-0
Record name {4-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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